(4-aminotetrahydro-2H-pyran-4-yl)acetic acid
Description
“(4-aminotetrahydro-2H-pyran-4-yl)acetic acid” is a bicyclic organic compound featuring a tetrahydro-2H-pyran ring substituted with an amino group (-NH₂) and an acetic acid (-CH₂COOH) moiety at the 4-position. The tetrahydro-2H-pyran scaffold is a six-membered oxygen-containing heterocycle, which confers rigidity and influences electronic properties. The amino and carboxylic acid functional groups make this compound amphoteric, allowing it to act as both a base and an acid. Such structural attributes are common in bioactive molecules, particularly in medicinal chemistry, where cyclic amines and carboxylic acids are leveraged to enhance pharmacokinetic properties or mimic natural amino acids .
Properties
IUPAC Name |
2-(4-aminooxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIAWCUEIMQLGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901273760 | |
| Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303037-29-8 | |
| Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303037-29-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminotetrahydro-2H-pyran-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901273760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via reductive amination, where the tetrahydropyran ring is reacted with an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (4-aminotetrahydro-2H-pyran-4-yl)acetic acid can undergo oxidation reactions, where the amino group may be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form derivatives with altered functional groups, such as the reduction of the carboxylic acid to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : It serves as a precursor in synthesizing more complex organic compounds, aiding in the development of novel chemical entities.
- Catalysis : The compound can act as a ligand in catalytic reactions, enhancing reaction efficiencies.
Biology
- Biochemical Studies : Useful in enzyme-substrate interaction studies, helping to elucidate metabolic pathways.
- Drug Development : Its unique structure makes it a candidate for new pharmaceuticals, particularly in targeting specific biological pathways.
Medicine
- Pharmacological Research : Investigated for potential effects on biological systems, including enzyme inhibition and receptor activation. Its interactions can lead to the development of drugs with enhanced efficacy and specificity .
Material Science
- Development of New Materials : Used in creating polymers or coatings with specific properties, potentially leading to advancements in material technology.
Agriculture
- Plant Growth Regulators and Pesticides : Explored for its potential use in enhancing plant growth or as a biopesticide due to its structural characteristics that may influence biological activity.
Case Study 1: Drug Development
A study investigated the efficacy of this compound derivatives as potential enzyme inhibitors. The results indicated that certain modifications to the amino group enhanced binding affinity to target enzymes involved in metabolic disorders.
Case Study 2: Agricultural Applications
Research explored the use of this compound as a plant growth regulator. Trials showed improved growth rates in treated crops compared to controls, suggesting its potential utility in sustainable agriculture practices.
Mechanism of Action
The mechanism of action of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and acetic acid moiety may facilitate binding to active sites, leading to inhibition or activation of biological pathways. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Research Implications
Comparative data highlight opportunities to optimize solubility and target engagement by modifying ring substituents or heteroatoms .
Biological Activity
(4-Aminotetrahydro-2H-pyran-4-yl)acetic acid, a compound characterized by its unique structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, pharmacological implications, and synthesis methods, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a tetrahydropyran ring substituted with an amino group and an acetic acid moiety. Its molecular formula is , and it is often encountered in its hydrochloride salt form, which enhances solubility and stability for various biological studies.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The amino group and acetic acid moiety facilitate binding to active sites, leading to either inhibition or activation of biological pathways. The structural stability provided by the tetrahydropyran ring influences the compound’s overall conformation and reactivity.
1. Enzyme Inhibition
Studies suggest that this compound may act as an enzyme inhibitor, impacting various metabolic pathways. Its unique structure allows it to bind effectively to enzyme active sites, potentially altering enzymatic activity and leading to therapeutic effects in diseases where these enzymes play a critical role.
2. Cytotoxicity and Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against certain cancer cell lines. For instance, research involving neuroblastoma cells indicated IC50 values ranging from 6.7 µM to over 200 µM, suggesting varying degrees of sensitivity among cell lines .
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| SH-SY5Y Neuroblastoma | 6.7 - >200 | Antiproliferative |
| IPC Melanoma | Necrotic effects | High cytotoxicity |
3. Pharmacological Research
The compound is being investigated for its potential therapeutic applications in drug development. Its structural features make it a candidate for creating derivatives with improved pharmacological properties.
Case Studies
Case Study 1: Anticancer Properties
A study focused on the antiproliferative effects of this compound showed promising results against human neuroblastoma cells. The mechanism involved the induction of apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
In another investigation, the compound was tested for its ability to inhibit specific kinases involved in viral infections. The results indicated that it could effectively reduce viral replication in vitro, suggesting a possible role in antiviral therapy .
Synthesis Methods
The synthesis of this compound can be achieved through several routes, including:
- Cyclization Reactions : Utilizing starting materials like amino acids or other pyran derivatives.
- Functional Group Modifications : Enhancing biological activity through chemical modifications.
- Catalytic Processes : Employing catalysts to improve yield and selectivity during synthesis.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, and what critical reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving functionalization of tetrahydropyran scaffolds. For example, indicates that derivatives like tetrahydro-2H-pyran-4-yl-acetic acid (CAS 85064-61-5) are synthesized using nucleophilic substitution or ester hydrolysis under controlled pH and temperature. Key parameters include solvent choice (e.g., anhydrous THF or DCM), reaction time (monitored via TLC/HPLC), and purification via recrystallization (mp: 48–50°C) . further highlights the importance of chiral resolution for enantiomerically pure forms, achieved via chiral HPLC or enzymatic catalysis .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR : 1H/13C NMR to confirm the tetrahydropyran ring and acetic acid moiety (e.g., δ 3.5–4.0 ppm for pyran oxygen protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., F.W. 144.2 for the base structure) .
- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in for analogous hydroxyphenyl acetic acid derivatives .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : specifies storage at -20°C in powder form (3-year stability) and -80°C in solvent (1-year stability) to prevent hydrolysis or racemization. Moisture-sensitive handling is critical due to the compound’s hygroscopic amine group .
Advanced Research Questions
Q. What catalytic strategies enhance enantioselective synthesis of this compound derivatives?
- Methodological Answer : Organocatalytic methods, such as L-proline- or DABCO-mediated reactions ( ), enable asymmetric induction in pyran ring formation. For example, Michael addition of α,β-unsaturated nitriles to acetylene esters can yield 2-aminopyran precursors, followed by regioselective oxidation to the acetic acid derivative . Optimizing catalyst loading (5–10 mol%) and solvent polarity (e.g., DMF vs. toluene) improves enantiomeric excess (ee >90%) .
Q. How do steric and electronic effects influence the reactivity of this compound in multi-component reactions?
- Methodological Answer : The tetrahydropyran ring’s chair conformation ( ) and the electron-withdrawing acetic acid group direct regioselectivity. For instance, in heterocyclic condensations (e.g., with active methylenenitriles), the axial 4-amino group acts as a nucleophilic site, while the acetic acid moiety stabilizes intermediates via hydrogen bonding. Computational studies (DFT) are recommended to map transition states .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?
- Methodological Answer : Impurities like residual solvents or diastereomers require advanced chromatographic methods:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
